Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate

PCSK9 LDLR Cellular EC50

This specific compound (CAS 2034495-56-0) is a confirmed non-peptide PCSK9 modulator with a cellular EC50 of 5 nM, demonstrating a 21.6-fold potency advantage over the closest tested structural analog. Its 3-chloropyridin-4-yl ether pharmacophore is structurally distinct from the pyrrol-2(5H)-one (SBC-115076) and tetrahydroisoquinoline scaffolds, making it essential for SAR continuity in proprietary programs. Procuring this exact CAS entity, rather than a similar PCSK9-targeting molecule, is mandatory to reproduce target engagement and functional potency data in HepG2/HEK293 cell-based LDLR assays.

Molecular Formula C18H17ClN2O4
Molecular Weight 360.79
CAS No. 2034495-56-0
Cat. No. B2806767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate
CAS2034495-56-0
Molecular FormulaC18H17ClN2O4
Molecular Weight360.79
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C18H17ClN2O4/c1-24-18(23)13-4-2-12(3-5-13)17(22)21-9-7-14(11-21)25-16-6-8-20-10-15(16)19/h2-6,8,10,14H,7,9,11H2,1H3
InChIKeyYNUIKCACQDKQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate: Structural Identity and Target Engagement Profile


Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate (CAS 2034495-56-0) is a heterocyclic small molecule featuring a 3-chloropyridin-4-yl ether linked to a pyrrolidine-1-carbonyl benzoate scaffold. Patent filings and biochemical profiling identify this compound as a modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein receptor (LDLR) recycling and plasma LDL-cholesterol homeostasis [1]. Quantitative affinity data from BindingDB confirm its engagement of the designated target family with sub-100 nanomolar potency [2]. This evidence positions the compound within the emerging class of non-peptide, small-molecule PCSK9 antagonists, a category that also includes structurally distinct agents such as SBC-115076 and the tetrahydroisoquinoline-based allosteric inhibitors described in recent structural studies [3].

Why Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate Cannot Be Substituted by Generic PCSK9 Inhibitors


PCSK9-targeting small molecules exhibit profound structure-activity relationship (SAR) sensitivity: minor modifications to the pyrrolidine linker, chloropyridinyl ether orientation, or benzoate ester substituent produce order-of-magnitude shifts in functional potency [1]. Within the same patent family (US 10,202,379), an ostensibly close analog differing only in the aryl substitution pattern shows a 21.6-fold loss in cellular EC50 compared to the target compound when tested under identical assay conditions [2]. Similarly, the pyrrolidine-based pharmacophore in this compound differs fundamentally from the pyrrol-2(5H)-one core of SBC-115076, resulting in distinct binding modalities and divergent in vitro potency endpoints . These SAR discontinuities mean that substituting this compound with any other PCSK9 modulator—even one sharing partial structural homology—will not replicate its specific biological output, making procurement of the precise CAS entity essential for reproducible research.

Quantitative Differentiation Evidence for Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate


Cellular Potency Advantage Over a Close Structural Analog Within the Same Patent Series

In a head-to-head comparison conducted under identical cell-based assay conditions (2- to 5-fold serial dilution on a 96-well plate, culture medium), Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate (US10202379, Reference Example 463) achieved an EC50 of 5 nM, whereas the comparator analog US10202379 Reference Example 244 registered an EC50 of 108 nM [1][2]. This demonstrates a 21.6-fold functional potency advantage for the target compound within the same experimental system.

PCSK9 LDLR Cellular EC50 Structure-Activity Relationship

Biochemical IC50 Positioning Versus the Widely Used PCSK9 Antagonist SBC-115076

The target compound exhibits a biochemical IC50 of 12 nM in a PCSK9 inhibition assay (serial dilution format) [1]. The well-characterized PCSK9 antagonist SBC-115076, tested in independent in vitro PCSK9 antagonism assays, demonstrates an IC50 of approximately 30 nM . While these values derive from distinct assay platforms and should be interpreted with cross-study caution, the 2.5-fold lower IC50 suggests that the target compound may offer greater biochemical potency, which can translate into reduced compound usage and cost-per-experiment when comparable assay formats are validated in-house.

PCSK9 Biochemical IC50 Small-molecule antagonist Cross-compound benchmarking

In Vivo Cholesterol-Lowering Benchmark: Comparative Context for Translational Relevance

While direct in vivo data for Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate remain unpublished, class-level evidence from the PCSK9 small-molecule antagonist field establishes a clear efficacy benchmark: SBC-115076 at 8 mg/kg reduces plasma cholesterol by 32% in high-fat-diet-fed mice , and at 4 mg/kg/day (subcutaneous, 3 weeks) restores metabolic parameters in obese-insulin-resistant rats . The target compound's 21.6-fold cellular potency advantage over close analogs [1] provides a testable hypothesis that it may achieve comparable or superior in vivo cholesterol reduction at lower doses, an attribute that directly impacts procurement volume, cost, and experimental design for cardiovascular research programs. Note: This is class-level inference; dedicated in vivo characterization of the target compound is needed to confirm translational differentiation.

PCSK9 In vivo efficacy LDL-cholesterol Hypercholesterolemia model

Structural Determinant of Potency: The Chloropyridinyl Ether Motif as a Differentiating Pharmacophoric Element

The 3-chloropyridin-4-yl ether substituent on the pyrrolidine ring constitutes a critical potency-determining motif absent in many competing PCSK9-targeting chemotypes. In the tetrahydroisoquinoline-based PCSK9 allosteric inhibitor series, high-affinity compounds achieve target engagement through electrostatic networks involving R357, R458, and R476, with the D360 residue serving as a conserved electrostatic anchor [1]. The chloropyridinyl ether moiety in the target compound may engage analogous or complementary polar contacts within the PCSK9 binding groove, potentially explaining the 21.6-fold potency separation from analogs lacking optimized heteroaryl ether geometry [2]. This pharmacophoric differentiation—contrasting with the pyrrol-2(5H)-one core of SBC-115076 —makes the target compound a valuable chemotype for SAR exploration and scaffold-hopping campaigns where distinct binding modalities are sought.

Pharmacophore Chloropyridinyl ether Pyrrolidine scaffold Binding mode

Recommended Application Scenarios for Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate Based on Quantitative Evidence


High-Sensitivity Cellular PCSK9 Functional Assays Requiring Maximal Potency at Low Concentrations

With a cellular EC50 of 5 nM—21.6-fold more potent than the closest tested analog under identical conditions [1]—this compound is optimally suited for high-sensitivity HepG2 or HEK293 cell-based assays measuring PCSK9-mediated LDLR regulation, fluorescent Dil-LDL uptake, or downstream cholesterol efflux. Its potency enables robust signal windows at concentrations where weaker analogs fail to produce measurable effects, reducing compound consumption and per-assay cost.

Structure-Activity Relationship (SAR) Expansion Around the Chloropyridinyl Ether Pyrrolidine Scaffold

The 3-chloropyridin-4-yl ether motif represents a distinct pharmacophoric element relative to the pyrrol-2(5H)-one (SBC-115076) and tetrahydroisoquinoline scaffolds dominating the PCSK9 small-molecule literature [2]. Medicinal chemistry teams pursuing novel intellectual property or seeking to overcome resistance liabilities of established chemotypes should prioritize this compound as a starting point for systematic SAR exploration, leveraging the available 12 nM IC50 benchmark [3] to track potency retention across derivative libraries.

Biochemical PCSK9-LDLR Interaction Screens Benchmarking Against SBC-115076

For laboratories routinely using SBC-115076 (IC50 ≈ 30 nM) as a reference PCSK9 antagonist in biochemical or TR-FRET-based PCSK9-LDLR interaction assays, this compound offers a 2.5-fold potency improvement [3]. Implementing it as an alternative or complementary probe compound can enhance assay sensitivity, particularly in fragment-based screening or competition binding studies where discriminating subtle affinity differences is critical.

In Vivo Proof-of-Concept Studies in Diet-Induced Hypercholesterolemia Models (Prospective Use)

Based on class-level evidence that small-molecule PCSK9 antagonists achieve 32–50% plasma cholesterol reduction in rodent models , and given the target compound's substantial cellular potency advantage over structurally related analogs, it represents a high-priority candidate for in vivo pharmacokinetic/pharmacodynamic (PK/PD) evaluation. Procurement for pilot animal studies should consider the SBC-115076 dosing benchmark of 4–8 mg/kg as a conservative starting point, with the hypothesis that superior cellular potency may translate into lower efficacious doses.

Quote Request

Request a Quote for Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.